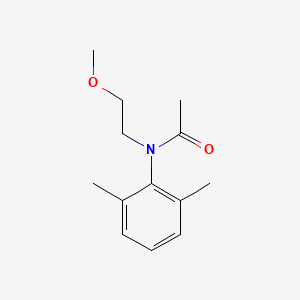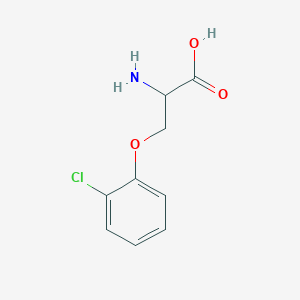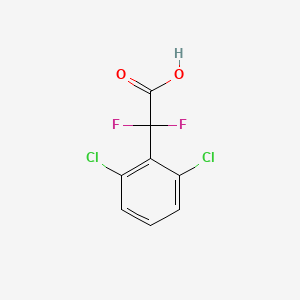![molecular formula C9H14Cl2F3N3 B12308208 3-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]piperidine diHCl](/img/structure/B12308208.png)
3-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]piperidine diHCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Trifluoromethyl-1H-pyrazol-3-yl)-piperidine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Trifluoromethyl-1H-pyrazol-3-yl)-piperidine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring:
Attachment of the Piperidine Ring: The pyrazole derivative is then reacted with piperidine in the presence of a suitable catalyst, such as palladium on carbon, to form the desired compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
化学反応の分析
Types of Reactions
3-(5-Trifluoromethyl-1H-pyrazol-3-yl)-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
3-(5-Trifluoromethyl-1H-pyrazol-3-yl)-piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.
Pharmaceuticals: The compound is investigated for its potential as an active pharmaceutical ingredient in the treatment of various diseases.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Material Science:
作用機序
The mechanism of action of 3-(5-Trifluoromethyl-1H-pyrazol-3-yl)-piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
- 3-(5-Trifluoromethyl-1H-pyrazol-3-yl)-methanamine
- 3-(5-Trifluoromethyl-1H-pyrazol-3-yl)-ethanol
- 3-(5-Trifluoromethyl-1H-pyrazol-3-yl)-benzene
Uniqueness
3-(5-Trifluoromethyl-1H-pyrazol-3-yl)-piperidine hydrochloride is unique due to the presence of both the piperidine and pyrazole rings, which confer distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and bioactivity, making it a valuable compound for various applications.
特性
分子式 |
C9H14Cl2F3N3 |
|---|---|
分子量 |
292.13 g/mol |
IUPAC名 |
3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidine;dihydrochloride |
InChI |
InChI=1S/C9H12F3N3.2ClH/c10-9(11,12)8-4-7(14-15-8)6-2-1-3-13-5-6;;/h4,6,13H,1-3,5H2,(H,14,15);2*1H |
InChIキー |
FJYKHLOQXISHAQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)C2=CC(=NN2)C(F)(F)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![DI-MU-Chlorotetrakis[5-fluoro-2-(5-methyl-2-pyridinyl-kappan)phenyl-kappac]diiridium](/img/structure/B12308150.png)

![rac-(3R,4R)-4-cyclopentyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans](/img/structure/B12308156.png)


![2-[6-[4,5-Dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12308160.png)

![tert-butyl-rac-(1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane-4-carboxylate](/img/structure/B12308177.png)


